(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid
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Overview
Description
(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid is a synthetic organic compound characterized by its unique structure, which includes a benzimidazole ring, a chloro substituent, and a hydroxybutenoic acid moiety. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole core, followed by the introduction of the chloro and hydroxybutenoic acid functionalities. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired stereochemistry and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to remove the chloro substituent or to convert the double bond into a single bond.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium thiolate (NaSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole ketones, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
Scientific Research Applications
(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can bind to active sites, while the chloro and hydroxybutenoic acid moieties may enhance binding affinity and specificity. This interaction can modulate biological pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(E)-2-(1H-Benzimidazol-2-yl)-4-chlorobut-2-enoic acid: Lacks the hydroxy group, which may affect its biological activity.
(E)-2-(1H-Benzimidazol-2-yl)-3-hydroxybut-2-enoic acid: Lacks the chloro group, which may influence its reactivity and binding properties.
(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybutanoic acid: Has a saturated butanoic acid moiety, which may alter its chemical and biological properties.
Uniqueness
(E)-2-(1H-Benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid is unique due to the combination of its structural features, which confer specific chemical reactivity and biological activity. The presence of both the chloro and hydroxy groups, along with the benzimidazole core, makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(E)-2-(1H-benzimidazol-2-yl)-4-chloro-3-hydroxybut-2-enoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c12-5-8(15)9(11(16)17)10-13-6-3-1-2-4-7(6)14-10/h1-4,15H,5H2,(H,13,14)(H,16,17)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFKWRXDIXPOEDC-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C(=C(CCl)O)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)NC(=N2)/C(=C(/CCl)\O)/C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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